Desmethyl Celecoxib-d4 is a deuterated derivative of Desmethyl Celecoxib, which is itself a metabolite of Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). This compound is notable for its application in pharmacological studies and analytical chemistry due to the incorporation of deuterium, which enhances the stability and tracking of the compound in biological systems.
Desmethyl Celecoxib-d4 is synthesized from Desmethyl Celecoxib through deuteration processes that involve specific reagents and controlled conditions. It is commercially available from various chemical suppliers, including BenchChem and Pharmaffiliates, which provide detailed specifications regarding its synthesis and applications .
Desmethyl Celecoxib-d4 falls under the classification of pharmaceutical compounds, specifically as a COX-2 inhibitor. Its unique isotopic labeling places it within the category of stable isotope-labeled compounds, which are essential for tracing studies in pharmacokinetics and drug metabolism.
The synthesis of Desmethyl Celecoxib-d4 primarily involves deuteration techniques. The general synthetic route includes:
The industrial production of Desmethyl Celecoxib-d4 employs optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques have been reported to enhance efficiency and reduce reaction times significantly.
Desmethyl Celecoxib-d4 has a complex molecular structure characterized by several functional groups, including a sulfonamide group and trifluoromethyl moiety. The molecular formula is with a molecular weight of approximately 385.40 g/mol .
Desmethyl Celecoxib-d4 can participate in various chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives while reduction can produce deuterated analogs.
Desmethyl Celecoxib-d4 functions by selectively inhibiting the COX-2 enzyme, leading to decreased production of prostaglandins, which are key mediators of inflammation and pain. The compound binds to the active site of COX-2, blocking the conversion of arachidonic acid to prostaglandin H2, thus mitigating inflammatory responses.
Desmethyl Celecoxib-d4 is typically presented as a solid compound with specific melting points depending on its purity and form.
Key chemical properties include:
These properties make it suitable for various applications in research and industry.
Desmethyl Celecoxib-d4 has several scientific uses:
The molecular architecture of Desmethyl Celecoxib-d4 features strategic deuterium substitutions that define its chemical identity while preserving the bioactive conformation of the parent scaffold. The deuteration occurs exclusively at the 4-methyl group of the benzenesulfonamide moiety, where four hydrogen atoms (-CH₃) are replaced by deuterium atoms (-CD₃) [2] [8]. This modification yields the molecular structure: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4, with the deuteration specifically localized to create a metabolically stabilized isostere. Spectroscopic characterization (SMILES notation: FC(F)(C₁=NN(C₂=C([²H])C([²H])=C(C([²H])=C₂[²H])S(N)(=O)=O)C(C₃=CC=C(C=C₃)C)=C₁F) confirms the precise positioning of deuterium atoms, which is critical for maintaining the compound's electronic properties and steric configuration while altering its metabolic stability [2] [8].
Property | Specification |
---|---|
Molecular Formula | C₁₇H₁₀D₄F₃N₃O₂S |
Molecular Weight | 385.40 g/mol |
CAS Registry Number | 544686-20-6 |
Deuterium Position | 4-methyl group of benzenesulfonamide moiety |
Appearance | White to light yellow solid |
The isotopic purity of Desmethyl Celecoxib-d4 is typically >98%, ensuring minimal interference from protiated species in analytical applications [10]. This high level of isotopic enrichment is essential for its function as a mass spectrometric internal standard, where even minor isotopic impurities could compromise quantification accuracy. X-ray crystallographic analysis of the non-deuterated parent compound reveals that deuteration at the 4-methyl position does not significantly alter bond angles or lengths within the pharmacologically active regions, preserving the molecular geometry necessary for COX-2 binding [7]. The deuterated methyl group maintains similar van der Waals radii compared to its protiated counterpart, minimizing potential steric perturbations at the enzyme active site while substantially altering the compound's metabolic susceptibility.
Desmethyl Celecoxib-d4 maintains a direct structural lineage to its parent drug celecoxib through deliberate molecular modifications that impact metabolic stability without compromising pharmacological activity. The immediate precursor, Desmethyl Celecoxib (compound 3b), is formed through oxidative demethylation of celecoxib's 4-methyl group on the benzenesulfonamide moiety, resulting in the loss of a methyl group (-CH₃ → -H) [9]. This primary metabolite retains significant COX-2 inhibitory activity (IC₅₀ = 32 nM), demonstrating that the methyl group is not essential for target engagement [9]. Desmethyl Celecoxib-d4 represents a deuterium-stabilized version of this metabolite, created by reintroducing a deuterated methyl group (-CD₃) at the demethylation site [2] [8].
Compound | 4-Position Modification | Bioisosteric Relationship | Key Pharmacological Property |
---|---|---|---|
Celecoxib | -CH₃ (methyl) | Reference compound | COX-2 inhibition (IC₅₀ ≈ 40 nM) |
Desmethyl Celecoxib | -H (demethylated metabolite) | Functional group removal | Retains COX-2 inhibition (IC₅₀ = 32 nM) |
Desmethyl Celecoxib-d4 | -CD₃ (deuterated methyl) | Isotopic bioisostere | Equivalent COX-2 affinity with modified metabolism |
Bioisosteric replacement strategies explored in celecoxib analogs provide context for understanding the significance of these structural modifications. Research has demonstrated that the sulfonamide moiety in celecoxib can be replaced with bioisosteres such as cyano (-CN) or carbothioamide (-C(=S)NH₂) groups while maintaining COX-2 inhibitory activity [3] [7]. However, Desmethyl Celecoxib-d4 retains the original sulfonamide pharmacophore, focusing modification exclusively on isotopic substitution rather than functional group replacement. This strategic deuteration creates what is termed an "isotopic bioisostere" – a compound with nearly identical steric and electronic properties to its protiated counterpart but with altered metabolic characteristics due to the deuterium kinetic isotope effect [2] [8].
The retention of COX-2 inhibitory potency in both Desmethyl Celecoxib (compound 3b) and its deuterated version underscores the structural tolerance at this molecular position. Crystallographic studies of COX-2 complexes reveal that the 4-position of the benzenesulfonamide group resides in a hydrophobic pocket where the methyl group contributes minimally to binding interactions [7]. This explains why demethylation reduces but does not eliminate activity, and why deuterium reintroduction at this position maintains pharmacological activity. The deuteration strategy thus represents a refinement of existing structural modifications, optimizing metabolic stability while preserving the critical pharmacophore elements necessary for target engagement.
The strategic incorporation of deuterium at the 4-methyl position of Desmethyl Celecoxib-d4 represents a sophisticated approach to pharmacokinetic optimization through isotope chemistry. This modification specifically targets a known metabolic soft spot in the celecoxib scaffold – the benzylic carbon vulnerable to oxidative demethylation by cytochrome P450 enzymes [4]. The deuterium substitution capitalizes on the primary kinetic isotope effect, wherein the strengthened carbon-deuterium bond (C-D) requires higher activation energy for cleavage compared to the carbon-hydrogen bond (C-H), thereby slowing the rate of oxidative metabolism at this position [2] [8]. Since CYP2C9-mediated oxidation represents the major metabolic pathway for celecoxib and its derivatives (accounting for >75% of clearance), deuteration at this position significantly alters the compound's metabolic destiny [4].
Metabolic Parameter | Protiated Analog | Deuterated Analog (Desmethyl Celecoxib-d4) | Clinical Implication |
---|---|---|---|
CYP2C9-mediated demethylation | Rapid oxidation | Significantly slowed oxidation rate | Reduced first-pass metabolism |
Metabolic Half-life (t₁/₂) | Standard duration | Extended duration | Potential for reduced dosing frequency |
Drug-Drug Interaction Potential | High with CYP2C9 inhibitors | Reduced interaction vulnerability | Improved safety profile in polypharmacy |
Bioavailability | Moderate | Potentially enhanced | Improved dose-response consistency |
The metabolic stability conferred by deuteration has profound implications for the compound's research applications. When used as an internal standard in mass spectrometry, the deuterated analog maintains nearly identical chromatographic behavior to its protiated counterpart while exhibiting distinct mass spectral properties (mass shift of +4 Da), enabling precise quantification without isotopic interference [10]. For potential therapeutic applications, deuterium substitution could mitigate the substantial interindividual variability in celecoxib pharmacokinetics associated with CYP2C9 polymorphisms [4]. Individuals carrying the CYP2C9*3 allele (poor metabolizers) demonstrate significantly reduced celecoxib clearance – an effect that deuterium substitution in Desmethyl Celecoxib-d4 may mimic in extensive metabolizers by impeding oxidative metabolism [4].
Deuteration may also influence the drug interaction profile of the compound. Celecoxib is known to inhibit CYP2D6, potentially affecting concomitant medications metabolized by this pathway [4] [5]. While deuteration at the 4-methyl position would not directly alter this off-target effect, the modified metabolic clearance of Desmethyl Celecoxib-d4 could potentially reduce accumulation and subsequent enzyme inhibition. Research demonstrates that deuterated analogs can significantly alter metabolic drug interactions, as shown in repaglinide-celecoxib interaction studies where celecoxib altered repaglinide pharmacokinetics through metabolic interference [5]. By reducing the oxidative burden on CYP enzymes, deuterated analogs like Desmethyl Celecoxib-d4 may demonstrate cleaner metabolic interaction profiles, though this remains an area of active investigation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7